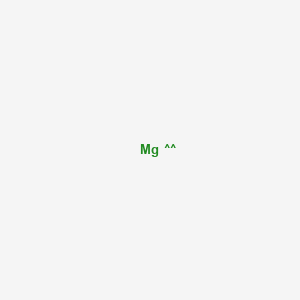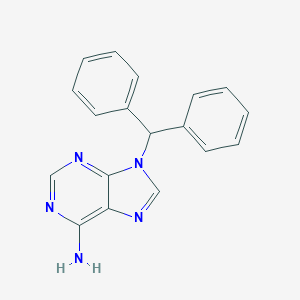
9-Benzhydryladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzhydryladenine, also known as 9-BRA or 9-phenyladenine, is a synthetic compound that belongs to the class of cytokinins. It has been extensively studied for its potential use in agriculture, horticulture, and as a plant growth regulator. The compound has also shown promising results in the field of medicine and is being researched for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 9-Benzhydryladenine is not fully understood. It is believed to act by binding to cytokinin receptors and activating downstream signaling pathways. The compound has also been shown to regulate gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
9-Benzhydryladenine has been shown to have a variety of biochemical and physiological effects. It has been shown to promote cell division and differentiation, delay senescence, and increase the yield of crops. In the field of medicine, the compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Benzhydryladenine in lab experiments is its ability to promote cell division and differentiation. This makes it a useful tool for studying the mechanisms of cell growth and development. The compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases.
One limitation of using 9-Benzhydryladenine in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell types at high concentrations. Care should be taken when using the compound in lab experiments to ensure that the concentrations used are not toxic to the cells being studied.
Direcciones Futuras
There are many potential future directions for research on 9-Benzhydryladenine. One area of research could be the development of new synthetic methods for producing the compound. Another area of research could be the study of the compound's effects on different cell types and in different disease models. The compound could also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Overall, the potential uses of 9-Benzhydryladenine in agriculture and medicine make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 9-Benzhydryladenine involves the reaction of adenine with benzhydryl chloride in the presence of a base such as potassium hydroxide. The reaction yields 9-Benzhydryladenine as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
9-Benzhydryladenine has been extensively studied for its potential use in agriculture and horticulture. It has been shown to promote plant growth and development by stimulating cell division and differentiation. The compound has also been studied for its potential use as a plant growth regulator, as it can delay senescence and increase the yield of crops.
In the field of medicine, 9-Benzhydryladenine has shown promising results in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122365-34-8 |
|---|---|
Nombre del producto |
9-Benzhydryladenine |
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
9-benzhydrylpurin-6-amine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21) |
Clave InChI |
JXSMDTQDKIEIHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Otros números CAS |
122365-34-8 |
Sinónimos |
9-benzhydrylpurin-6-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



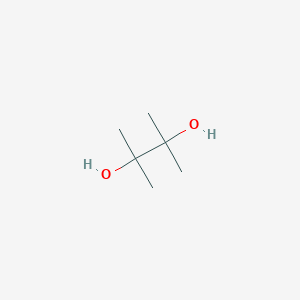
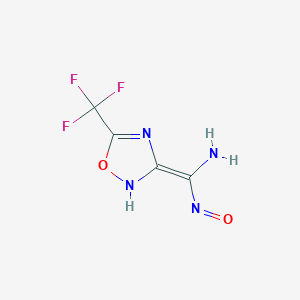
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
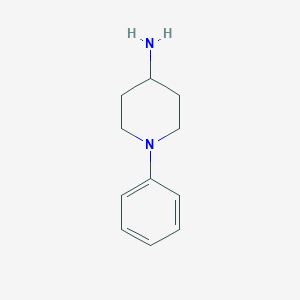
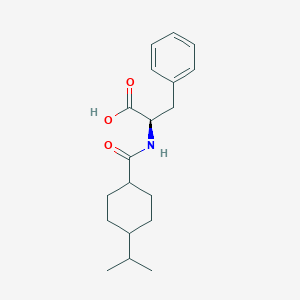
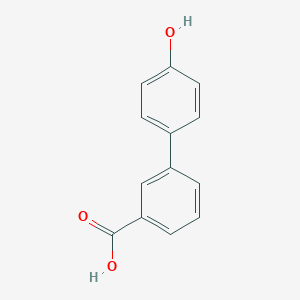
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
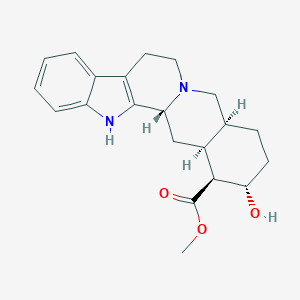
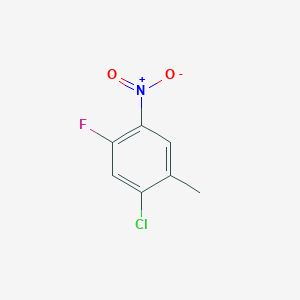
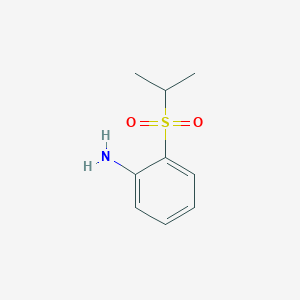
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)
